4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol
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Overview
Description
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol is an organic compound that belongs to the class of phenols It features a chloro-substituted phenol ring with a pyran moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenol and 3,6-dihydro-2H-pyran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or toluene, and the catalyst is added. The reaction mixture is stirred at a specific temperature, usually between 0°C and 50°C, for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and phenol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Lacks the pyran moiety, resulting in different chemical and biological properties.
2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol:
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)phenol: Similar structure but without the methyl group, leading to variations in its properties.
Uniqueness
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol is unique due to the combination of the chloro, pyran, and methyl groups, which confer specific chemical reactivity and potential biological activity. This unique structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13ClO2 |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-2-(3,6-dihydro-2H-pyran-4-yl)-5-methylphenol |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-12(14)10(7-11(8)13)9-2-4-15-5-3-9/h2,6-7,14H,3-5H2,1H3 |
InChI Key |
HLGKUQSPYCABEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CCOCC2)O |
Origin of Product |
United States |
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